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Compound of Interest

Compound Name:
5-Chloro-1-methyl-1H-indole-2-

carbaldehyde

CAS No.: 883529-71-3

Cat. No.: B3024960

Get Quote

Executive Summary The precise assignment of the aldehyde proton in indole-2-carbaldehyde

(2-formylindole) is a critical checkpoint in heterocyclic synthesis, particularly when

distinguishing it from its thermodynamically more stable isomer, indole-3-carbaldehyde.

In CDCl₃ at 298 K, the aldehyde proton of indole-2-carbaldehyde resonates as a sharp singlet

at δ 9.88 ppm.

This guide provides an objective technical comparison of this signal against its regioisomers

and solvent variants, supported by experimental protocols and mechanistic logic to ensure

accurate structural elucidation.

Part 1: The Spectroscopic Landscape
The Core Signal
The aldehyde proton (-CHO) in indole-2-carbaldehyde is highly deshielded due to the

anisotropy of the carbonyl group and the electron-withdrawing nature of the sp² hybridized
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carbon. However, its position is distinct from the 3-isomer due to the electronic environment of

the pyrrole ring.

Parameter Value Multiplicity Conditions

Chemical Shift (δ) 9.88 ppm Singlet (s) CDCl₃, 500 MHz

Chemical Shift (δ) ~10.10 ppm Singlet (s) DMSO-d₆, 400 MHz

Coupling (

)
Not typically observed Singlet Standard resolution

The "Isomer Trap": 2-CHO vs. 3-CHO
The most common analytical challenge is differentiating the 2-isomer from the 3-isomer

(Vilsmeier-Haack product). While the aldehyde shifts are similar, the aromatic region provides

the definitive confirmation.

Comparative Data Table:

Feature
Indole-2-

carbaldehyde

Indole-3-

carbaldehyde
Diagnostic Note

-CHO Shift (CDCl₃) 9.88 ppm 9.95 – 10.05 ppm
3-isomer is typically

more downfield.

Key Ring Proton
H-3 (Singlet, ~7.30

ppm)

H-2 (Doublet/Singlet,

~8.1-8.3 ppm)

CRITICAL: H-2 is

highly deshielded by

the adjacent Nitrogen;

H-3 is not.

NH Signal
Broad singlet (~9-10

ppm)

Broad singlet (~10-12

ppm)

Highly

concentration/solvent

dependent.

Stability
Less stable (prone to

oxidation)
Very stable

2-isomer samples

often show carboxylic

acid impurities.
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Mechanistic Insight: In the 3-isomer, the aldehyde group is in direct conjugation with the

nitrogen lone pair (enamine-like resonance), which increases electron density at the carbonyl

oxygen but deshields the C2 proton significantly. In the 2-isomer, this "push-pull" conjugation is

less effective, leading to a slightly more shielded aldehyde proton (9.88 ppm) compared to the

3-isomer.

Part 2: Experimental Protocol (Self-Validating)
To obtain the resolution necessary to distinguish these shifts (and potentially observe long-

range coupling), follow this standardized protocol.

Sample Preparation
Solvent Choice:CDCl₃ (Chloroform-d) is preferred for resolution. DMSO-d₆ is preferred if the

sample is insoluble or if exchangeable protons (NH) need to be clearly visualized, though it

causes a downfield shift of the aldehyde signal due to hydrogen bonding.

Concentration: 10–15 mg of analyte in 0.6 mL solvent.

Note: Over-concentration leads to stacking effects that can shift aromatic peaks upfield.

Acquisition Parameters
Pulse Sequence: Standard 1D Proton (zg30).

Relaxation Delay (D1): Set to ≥ 3.0 seconds.

Reasoning: Aldehyde protons have longer T1 relaxation times. A short D1 will saturate the

signal, reducing integration accuracy.

Scans (NS): 16 to 64 scans (sufficient for >10 mg sample).

Spectral Width: Ensure the window extends to 14 ppm to capture the NH signal.

Processing
Window Function: No line broadening (LB = 0.0 Hz) is recommended to detect any fine

splitting, though a singlet is expected.
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Referencing: Calibrate to residual CHCl₃ at 7.26 ppm (or DMSO pentet at 2.50 ppm).

Part 3: Decision Logic & Workflow
The following diagram illustrates the logical pathway to confirm the identity of Indole-2-

carbaldehyde using 1H NMR data, specifically filtering out the common 3-isomer false positive.
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Unknown Indole Aldehyde Sample

Dissolve in CDCl3

Acquire 1H NMR
(Check 9.5 - 10.5 ppm)

Is -CHO signal present?

Check Chemical Shift Value

Yes

Signal ~9.88 ppm

< 9.95 ppm

Signal ~10.00+ ppm

> 9.95 ppm

CHECK AROMATIC REGION
(The Validator)

Singlet at ~7.30 ppm (H-3)?

Signal at ~8.20 ppm (H-2)?

No
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Yes
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Caption: Logical workflow for distinguishing regioisomeric indole aldehydes based on 1H NMR

chemical shifts in CDCl₃.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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